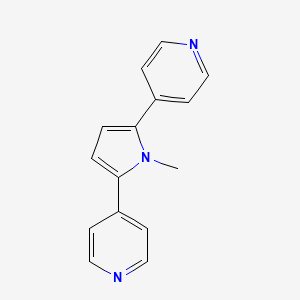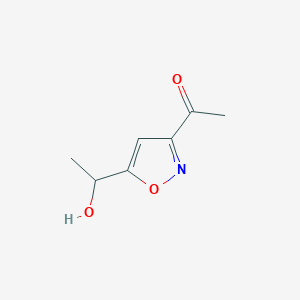
1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions
1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives.
科学的研究の応用
1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The presence of the isoxazole ring allows for versatile interactions with biological macromolecules, contributing to its diverse biological activities .
類似化合物との比較
Similar Compounds
- 1-(3-Phenyl-isoxazol-5-yl)-ethanone
- 1-(5-Methylisoxazol-3-yl)ethanone
- 1-(3-Isoxazolyl)ethanone
Uniqueness
1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications. Additionally, the hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets and its overall pharmacokinetic profile .
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
1-[5-(1-hydroxyethyl)-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C7H9NO3/c1-4(9)6-3-7(5(2)10)11-8-6/h3,5,10H,1-2H3 |
InChIキー |
ZBQUIZXVRIKSEV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=NO1)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


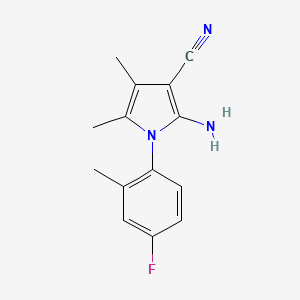
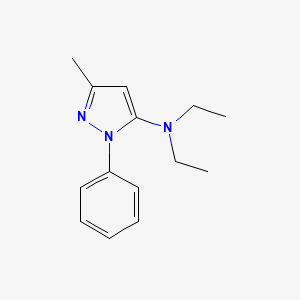

![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
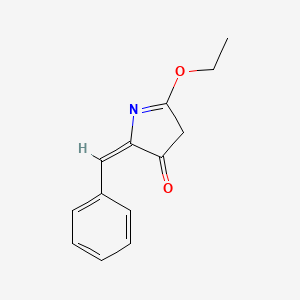
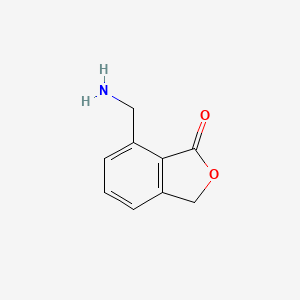

![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
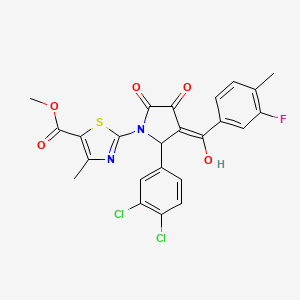
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)


![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
